2,2,2-Trifluoroethyl crotonate
Description
Significance of Fluoroalkyl Esters in Contemporary Organic Synthesis
The targeted incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry, agrochemistry, and materials science to favorably modulate their physical and chemical properties. rsc.org Fluoroalkyl esters, in particular, are a significant class of compounds in modern organic synthesis. The introduction of fluoroalkyl groups, such as the trifluoroethyl group, can impart unique characteristics to a molecule, including enhanced thermal stability and altered electronic properties. vulcanchem.com These esters serve as versatile building blocks for the synthesis of more complex fluorinated molecules. rsc.org The strong electron-withdrawing nature of the fluoroalkyl group can influence the reactivity of adjacent functional groups, a feature that is exploited in various chemical transformations. The development of novel methods for the synthesis of fluoroalkyl esters continues to be an active area of research, with applications ranging from the creation of advanced polymers to the synthesis of biologically active compounds. researchgate.netgoogle.com
Overview of α,β-Unsaturated Esters, Specifically Crotonate Esters, in Chemical Research
α,β-Unsaturated esters are a fundamental class of compounds in organic chemistry, serving as versatile intermediates in a wide array of synthetic transformations. scbt.com Their defining feature is a carbon-carbon double bond conjugated to a carbonyl group, which provides multiple sites for chemical reactions. This structural motif allows them to participate in reactions such as Michael additions, cycloadditions, and reductions. scbt.comtandfonline.com
Crotonate esters, which are derivatives of crotonic acid, are a specific and important subclass of α,β-unsaturated esters. They are characterized by a methyl group on the β-carbon of the unsaturated system. This substitution pattern can influence their reactivity in several ways. For instance, methyl crotonate is known to be a challenging substrate in certain asymmetric catalytic reactions due to its relatively low electrophilicity. rsc.org Despite this, crotonate esters are valuable in polymer chemistry. While they exhibit a low tendency to homopolymerize, they can be effectively copolymerized with other monomers to produce materials with desirable properties. acs.orgnih.gov The resulting copolymers have found applications in various industrial formulations, including adhesives and coatings. acs.org
Rationale for Investigating 2,2,2-Trifluoroethyl Crotonate in Chemical and Materials Science
The investigation of this compound is driven by the synergistic effects of its two key functional components: the trifluoroethyl group and the crotonate moiety. The presence of the highly electronegative trifluoromethyl group is expected to enhance the thermal stability and modify the electronic nature of the ester. vulcanchem.com This modification can be advantageous in the development of novel polymers and materials.
In the context of materials science, fluorinated polymers often exhibit desirable properties such as chemical resistance and thermal stability. The crotonate functionality in this compound provides a site for polymerization, particularly radical polymerization. vulcanchem.com The incorporation of the trifluoroethyl group into a polymer backbone via the polymerization of this monomer could lead to materials with enhanced properties. For example, in the broader context of fluorinated polymers, the introduction of trifluoromethyl groups can improve the mechanical properties and degradation resistance of the resulting materials. Therefore, this compound is a promising monomer for the synthesis of specialty polymers with potential applications in high-performance coatings, adhesives, and advanced composites. vulcanchem.com
Physicochemical Properties of this compound
Table of Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl (E)-but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-3H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSXFVUGJKVRW-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287957-36-2 | |
| Record name | 2,2,2-Trifluoroethyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2,2 Trifluoroethyl Crotonate and Analogous Compounds
Esterification and Transesterification Strategies
The formation of the ester linkage in 2,2,2-trifluoroethyl crotonate can be achieved through both direct esterification and transesterification processes.
Direct Esterification with 2,2,2-Trifluoroethanol (B45653)
Direct esterification involves the reaction of crotonic acid with 2,2,2-trifluoroethanol. wikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of crotonic acid, rendering the carbonyl carbon more susceptible to nucleophilic attack by the oxygen atom of 2,2,2-trifluoroethanol. wikipedia.orgmasterorganicchemistry.comwikipedia.org The subsequent tetrahedral intermediate then eliminates a molecule of water to form the final ester product. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product side by removing the water formed during the reaction. wikipedia.org
While specific literature detailing the direct synthesis of this compound is not extensively available, analogous reactions provide a basis for this method. For instance, the synthesis of other crotonate esters is achieved through acid-catalyzed esterification. wikipedia.org
Transesterification Processes Involving Crotonate Derivatives
Transesterification, or the exchange of the alkoxy group of an ester, is another viable route. wikipedia.orgscielo.br This can be performed under either acidic or basic conditions. masterorganicchemistry.comwikipedia.org In an acid-catalyzed process, a protonated carbonyl group makes the ester more electrophilic for the incoming 2,2,2-trifluoroethanol to attack. masterorganicchemistry.comwikipedia.org In a base-catalyzed reaction, the alkoxide of 2,2,2-trifluoroethanol, a more potent nucleophile, is generated and attacks the carbonyl carbon of a crotonate ester, such as methyl crotonate or ethyl crotonate. masterorganicchemistry.com This process involves a tetrahedral intermediate which then collapses, eliminating the original alkoxide and yielding this compound. masterorganicchemistry.comwikipedia.org
A notable example of a similar transesterification involves tris(2,2,2-trifluoroethyl) phosphate, where the 2,2,2-trifluoroethoxy groups can be selectively substituted by other alcohols in the presence of DBU or lithium alkoxides, demonstrating the feasibility of this exchange. nih.gov
Introduction of Fluoroalkyl Moieties in Crotonates
Alternative synthetic strategies focus on introducing the trifluoroethyl group or a related fluoroalkyl moiety onto a pre-existing crotonate structure.
Trifluoromethylation of Unsaturated Esters via Nucleophilic or Electrophilic Reagents
The introduction of a trifluoromethyl group is a common strategy in modifying organic molecules. cas.cn This can be achieved through various trifluoromethylating reagents. Electrophilic trifluoromethylating reagents, such as Togni's reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), can react with silyl (B83357) enol ethers of crotonates in the presence of a copper catalyst to yield α-trifluoromethyl ketones. organic-chemistry.org Another approach involves the use of Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane). cas.cn
A study detailed the synthesis of ethyl 3-(trifluoromethyl)crotonate through a two-step process. First, crotonic acid is esterified with trifluoromethyl borate (B1201080) under acidic conditions to produce 3-(trifluoromethyl) crotonic acid. This intermediate is then reacted with ethanol (B145695) using an acidic catalyst to form the final product.
Reactions Involving 2,2,2-Trifluoroethylating Reagents (e.g., Iodonium Salts, Phosphonium Salts)
Direct 2,2,2-trifluoroethylation has been explored using various reagents. cas.cn Phenyl(2,2,2-trifluoroethyl)iodonium triflate has been successfully used to synthesize a range of 2,2,2-trifluoroethyl fatty acid esters from the corresponding fatty acids at room temperature in the presence of cesium carbonate. researchgate.net This method demonstrates good functional group tolerance. researchgate.net The development of electrophilic 2,2,2-trifluoroethylating agents, such as FMITS, represents another avenue for introducing the trifluoroethyl group.
A palladium-catalyzed cross-coupling reaction between 2,2,2-trifluoroethyl iodide and organoboronic acids or esters has also been developed, providing a method to form (2,2,2-trifluoroethyl)arenes. cas.cn This methodology could potentially be adapted for vinyl boronic esters derived from crotonates.
Electrochemical Methods for Trifluoroethyl-Containing Building Blocks
Electrochemical synthesis offers an alternative, often milder, approach to constructing complex molecules. For instance, the electrochemical oxidation of 2,2,2-trifluoroethanol can produce trifluoroacetaldehyde (B10831) 2,2,2-trifluoroethyl hemiacetal, a reactive intermediate. lookchem.com
Furthermore, electrochemical methods have been developed for the trifluoromethylation of unsaturated compounds. An electro-oxidative strategy has been used for the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using Langlois reagent (sodium trifluoromethanesulfinate) as the trifluoromethyl source, leading to the formation of C(vinyl)-CF3 compounds. acs.org This approach avoids the need for external catalysts and oxidants. acs.org Another electrochemical method involves the trifluoromethylation of N-arylmethacrylamide derivatives using sodium trifluoromethanesulfinate, mediated by manganese. chim.it These electrochemical strategies highlight the potential for developing green and efficient syntheses of trifluoroethyl-containing compounds.
Data Tables
Table 1: Examples of Reagents for Fluoroalkylation
| Reagent Type | Specific Reagent | Application | Reference |
| Trifluoromethylating | Togni's Reagent | Electrophilic trifluoromethylation of silyl enol ethers | organic-chemistry.orgcas.cn |
| Trifluoromethylating | Ruppert-Prakash Reagent | Nucleophilic trifluoromethylation | cas.cn |
| Trifluoromethylating | Langlois Reagent | Radical trifluoromethylation | acs.orgchim.it |
| 2,2,2-Trifluoroethylating | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Electrophilic 2,2,2-trifluoroethylation of carboxylic acids | researchgate.net |
| 2,2,2-Trifluoroethylating | 2,2,2-Trifluoroethyl Iodide | Used in Pd-catalyzed cross-coupling reactions | cas.cn |
Table 2: Overview of Synthetic Methodologies
| Methodology | Substrates | Reagents/Catalysts | Key Features | References |
| Direct Esterification | Crotonic acid, 2,2,2-Trifluoroethanol | Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven, water removal enhances yield | wikipedia.orgmasterorganicchemistry.comwikipedia.org |
| Transesterification | Crotonate ester, 2,2,2-Trifluoroethanol | Acid or Base catalyst | Exchange of alkoxy groups | masterorganicchemistry.comwikipedia.orgscielo.br |
| Electrophilic Trifluoromethylation | Silyl enol ether of crotonate | Togni's reagent, Cu catalyst | Introduction of CF₃ group | organic-chemistry.org |
| 2,2,2-Trifluoroethylation | Fatty acids | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, Cs₂CO₃ | Mild conditions, good functional group tolerance | researchgate.net |
| Electrochemical Trifluoromethylation | α,β-Unsaturated carboxylic acids | Langlois reagent | Catalyst- and oxidant-free electrolysis | acs.org |
Derivatization from Crotonate Precursors
The modification of crotonate scaffolds serves as a direct and efficient pathway for the synthesis of complex fluorinated molecules. These precursors offer a reactive α,β-unsaturated system that is amenable to a variety of chemical transformations.
Synthesis of α-Trifluoromethyl Crotonate Derivatives via Michael-Type Additions
The Michael-type addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. In the context of fluorinated compounds, it is particularly useful for producing α-trifluoromethyl crotonate derivatives and related structures. The aza-Michael reaction, which involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key strategy for synthesizing trifluoromethyl β-amino acids from β-trifluorocrotonate derivatives. thieme-connect.com
A notable example is the asymmetric Michael addition of a chiral Ni(II) complex of a Schiff base with β-trifluoromethylated-α,β-unsaturated ketones. mdpi.com This reaction has been optimized to achieve high yields and diastereoselectivity. Researchers found that using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in dichloromethane (B109758) (CH₂Cl₂) at room temperature provided the best results. mdpi.com This approach leads to the formation of chiral trifluoromethyl-containing heterocyclic amino acids. mdpi.com While this specific example uses an unsaturated ketone, the principle is directly analogous to reactions with crotonate esters.
| Parameter | Condition/Value |
|---|---|
| Reactants | Ni(II) complex (S)-2, β-trifluoromethylated-α,β-unsaturated ketones |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Solvent | CH₂Cl₂ |
| Temperature | Room Temperature |
| Yield | 78% |
| Diastereomeric Ratio (dr) | 15/85/0/0 |
The versatility of this methodology is further demonstrated by the organocatalytic sulfa-Michael addition of thiols to β-trifluoromethyl β,β-disubstituted enones. researchgate.net This reaction, catalyzed by cinchona alkaloid-derived thioureas, provides straightforward access to chiral trifluoromethyl tertiary thioethers in high yields. researchgate.net
Stereoselective Synthesis of Fluoroalkyl Crotonate Analogues
Achieving stereocontrol in the synthesis of fluoroalkyl compounds is crucial, as the spatial arrangement of atoms can significantly impact the molecule's biological and material properties. Several advanced strategies have been developed for the stereoselective synthesis of fluoroalkene and fluoroalkyl analogues of crotonates.
One effective method is the directed gold(I)-catalyzed hydrofluorination of alkynes. nih.gov Researchers have demonstrated that the presence of a directing group, such as a Troc-carbamate (2,2,2-trichloroethyl carbamate), can control the regioselectivity and stereoselectivity of the fluorine addition. For instance, the hydrofluorination of an internal alkyne substrate bearing an ester group resulted exclusively in the Z-fluoroalkene products. nih.gov The directing effect of the carbonyl group was significant, leading to predictable and highly selective conversions. nih.gov
| Parameter | Condition/Value |
|---|---|
| Catalyst | Au(I) |
| Directing Group | Ester |
| Regioselectivity | 91:9 |
| Stereoselectivity | Exclusive Z-isomer |
Another approach involves a tandem fluorination-desulfonation sequence starting from readily available alkyl triflones. This reaction proceeds under mild conditions using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source, affording Z-monofluoroalkenes with excellent chemo-, regio-, and stereoselectivity. rsc.org
Furthermore, the use of chiral auxiliaries provides a reliable method for diastereoselective synthesis. A highly efficient, stereoselective preparation of anti-β-(fluoroalkyl)-β-amino acid derivatives has been reported using a remote chiral sulfinyl group. researchgate.net This auxiliary acts as a synthetic equivalent of an ester group and directs the addition of a carbanion to a fluorinated imine, resulting in products with complete anti diastereoselectivity. researchgate.net These methods highlight the sophisticated techniques available for producing structurally defined fluoroalkyl compounds analogous to crotonates.
Spectroscopic and Computational Characterization of 2,2,2 Trifluoroethyl Crotonate
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the connectivity and chemical environment of atoms within 2,2,2-trifluoroethyl crotonate.
¹H NMR: The proton NMR spectrum of a related compound, ethyl crotonate, shows characteristic signals for the ethyl and crotonate moieties. magritek.com For this compound, the signals corresponding to the crotonate group would be similar, while the ethyl group signals would be replaced by those of the trifluoroethyl group. The olefinic protons of the crotonate backbone typically appear as complex multiplets due to cis/trans isomerism and coupling to the methyl group. The methylene (B1212753) protons of the trifluoroethyl group are expected to show a quartet due to coupling with the three fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For ethyl crotonate, six distinct carbon signals are resolved. magritek.com In this compound, the carbonyl carbon of the ester group would appear at the downfield end of the spectrum. The olefinic carbons would have characteristic shifts, and the trifluoromethyl carbon would exhibit a quartet due to one-bond coupling with the fluorine atoms. The methylene carbon adjacent to the fluorine atoms will also show a quartet.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, split into a triplet by the adjacent methylene protons, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. beilstein-journals.orglcms.cz The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethyl group. beilstein-journals.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0 | dq | =CH- |
| ¹H | ~5.8 | dq | =CH- |
| ¹H | ~4.5 | q | -OCH₂- |
| ¹H | ~1.9 | d | -CH₃ |
| ¹³C | ~166 | s | C=O |
| ¹³C | ~145 | d | =CH- |
| ¹³C | ~123 | d | =CH- |
| ¹³C | ~123 (q) | q | -CF₃ |
| ¹³C | ~60 (q) | q | -OCH₂- |
| ¹³C | ~18 | q | -CH₃ |
| ¹⁹F | ~ -75 | t | -CF₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a "molecular fingerprint" by probing the vibrational modes of a molecule. americanpharmaceuticalreview.commjcce.org.mk These methods are highly sensitive to molecular structure, bonding, and conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band around 1720 cm⁻¹ corresponds to the C=O stretching of the ester group. The C=C stretching of the crotonate backbone would appear around 1650 cm⁻¹. Strong bands in the region of 1300-1100 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-O stretching vibrations of the ester linkage will also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com The C=C double bond, being more polarizable, is expected to give a strong Raman signal. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. Conformational analysis can be aided by comparing experimental spectra with theoretical calculations, as different conformers will have distinct vibrational frequencies. nih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. scienceready.com.aulibretexts.org
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) will confirm the molecular formula (C₆H₇F₃O₂). The molecule will then undergo fragmentation, breaking at its weakest bonds. neu.edu.tr Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CF₃) or the acyl group (-C(O)CH=CHCH₃). The high stability of the trifluoromethyl cation (CF₃⁺) may also lead to its observation in the mass spectrum. Analysis of the m/z values of the resulting fragment ions allows for the reconstruction of the molecule's structure. scienceready.com.auneu.edu.tr
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com DFT calculations are invaluable for predicting the stable geometries (conformations) of this compound by finding the minimum energy structures on the potential energy surface.
These calculations can also predict various electronic properties, such as the distribution of electron density and the energies of molecular orbitals. Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule. nih.gov These predicted frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to confirm the presence of specific conformers. nih.govresearchgate.net
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aps.org For this compound, MD simulations can provide insights into its conformational dynamics, revealing how the molecule flexes and changes its shape at different temperatures. mdpi.com
Reaction Mechanisms and Reactivity Profiles of 2,2,2 Trifluoroethyl Crotonate
Reactivity of the Ester Functionality
The ester functionality in 2,2,2-trifluoroethyl crotonate is a primary site for nucleophilic attack. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group.
Mechanistic Studies of Hydrolysis and Transesterification
While specific mechanistic studies on the hydrolysis and transesterification of this compound are not extensively documented, the mechanisms can be inferred from the general principles of ester reactions.
Hydrolysis: Under both acidic and basic conditions, the hydrolysis of this compound is anticipated to proceed through a nucleophilic acyl substitution pathway.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgscielo.br A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. scielo.br Subsequent proton transfer and elimination of 2,2,2-trifluoroethanol (B45653) yields the corresponding crotonic acid. scielo.br The reaction is reversible and is driven to completion by using an excess of water. scielo.br
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The elimination of the 2,2,2-trifluoroethoxide anion is followed by an acid-base reaction between the crotonic acid and the alkoxide, or by the protonation of the resulting carboxylate in a final workup step, to yield crotonic acid. Due to the acidity of 2,2,2-trifluoroethanol, its conjugate base is a relatively good leaving group, which facilitates this reaction.
Transesterification: This process involves the exchange of the 2,2,2-trifluoroethyl group with another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgbyjus.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Protonation of the carbonyl group increases its electrophilicity, followed by nucleophilic attack by the incoming alcohol to form a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com Elimination of 2,2,2-trifluoroethanol results in the new ester. wikipedia.org
Base-Catalyzed Transesterification: A base is used to deprotonate the incoming alcohol, forming a more nucleophilic alkoxide. byjus.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.orgbyjus.com The subsequent elimination of the 2,2,2-trifluoroethoxide leaving group yields the transesterified product. wikipedia.org The use of an excess of the new alcohol can drive the equilibrium towards the desired product. scielo.br
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including this compound. uomustansiriyah.edu.iq The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. uomustansiriyah.edu.iq In this case, the 2,2,2-trifluoroethoxide is the leaving group.
The reactivity of the ester towards nucleophilic acyl substitution is enhanced by the electron-withdrawing trifluoroethyl group, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. uomustansiriyah.edu.iq A variety of nucleophiles can participate in this reaction, leading to a range of other carboxylic acid derivatives. For instance, reaction with amines (ammonolysis) would yield the corresponding crotonamide, while reaction with carboxylates can produce acid anhydrides. uomustansiriyah.edu.iq
Reactivity of the α,β-Unsaturated System
The presence of a carbon-carbon double bond conjugated with the carbonyl group in this compound opens up avenues for reactions at the β-carbon, a key feature of α,β-unsaturated systems.
Michael Additions and Conjugate Additions with Various Nucleophiles
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comoregonstate.edu In this reaction, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org this compound, being an α,β-unsaturated ester, is an excellent Michael acceptor.
The general mechanism involves the attack of a soft nucleophile, such as an enolate, amine, or thiolate, on the β-carbon of the crotonate. masterorganicchemistry.comwikipedia.org This forms a new carbon-nucleophile bond and generates an enolate intermediate, which is then protonated to give the final 1,4-addition product. libretexts.orgwikipedia.org The electron-withdrawing nature of the trifluoroethyl group enhances the electrophilicity of the β-carbon, making the compound more reactive towards Michael donors.
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound derivative |
| Amines | Primary or secondary amines | β-Amino ester |
| Thiolates | Alkyl or aryl thiols | β-Thioether ester |
| Organocuprates | Lithium dialkylcuprates | β-Alkylated ester |
Cycloaddition and Annulation Reactions Involving the Crotonate Moiety
The double bond of the crotonate moiety can participate in various cycloaddition and annulation reactions, leading to the formation of cyclic structures.
Cycloaddition Reactions: These reactions involve the concerted or stepwise formation of a ring from two or more unsaturated molecules.
[3+2] Cycloadditions: Research has shown that similar α,β-unsaturated esters with trifluoroethyl groups, such as 2,2,2-trifluoroethyl acrylate (B77674), can undergo [3+2] cycloaddition reactions with 1,3-dipoles like pyridazinium ylides to form five-membered heterocyclic rings. nih.gov These reactions often proceed with high regioselectivity. nih.gov It is expected that this compound would exhibit similar reactivity.
[2+2] Cycloadditions: The reaction of α,β-unsaturated esters with alkenes, particularly electron-rich ones like vinyl ethers, can lead to the formation of cyclobutane (B1203170) derivatives. researchgate.net These reactions can be catalyzed by Lewis acids. researchgate.net
[4+2] Cycloadditions (Diels-Alder Reactions): While the crotonate itself is the dienophile, its reactivity in Diels-Alder reactions can be influenced by the substituents. The electron-withdrawing nature of the ester group activates the double bond for reaction with electron-rich dienes.
Annulation Reactions: These are processes in which a new ring is formed on a pre-existing molecule. Crotonate-derived sulfur ylides have been shown to act as synthons in annulation reactions to build various heterocyclic structures. x-mol.comresearchgate.net For example, they can participate in domino reactions with compounds like thioaurones to produce benzothiophene-fused pyran derivatives. x-mol.com
Role of the 2,2,2-Trifluoroethyl Moiety in Reaction Dynamics
The 2,2,2-trifluoroethyl group plays a pivotal role in modulating the reactivity of this compound through its potent inductive electron-withdrawing effect. nih.gov This influence is multifaceted and affects both the ester functionality and the α,β-unsaturated system.
Enhanced Electrophilicity: The three fluorine atoms strongly withdraw electron density through the sigma bonds, which in turn makes the adjacent ester carbonyl carbon and the β-carbon of the crotonate system more electrophilic. nih.govashp.org This enhanced electrophilicity accelerates the rate of nucleophilic attack at these positions.
Stabilization of Intermediates: In reactions like the Michael addition, the electron-withdrawing trifluoromethyl group can stabilize the resulting enolate intermediate, which can influence the regioselectivity and stereoselectivity of the reaction.
Leaving Group Ability: The 2,2,2-trifluoroethoxide is a better leaving group than non-fluorinated alkoxides due to the stabilization of the negative charge by the inductive effect of the fluorine atoms. This facilitates nucleophilic acyl substitution reactions at the ester carbonyl.
Acidity of α-Protons: While not directly part of the crotonate system, in related saturated esters, a trifluoroethyl group would increase the acidity of the α-protons, making enolate formation more favorable. organic-chemistry.org This principle can be relevant in certain reaction pathways.
| Affected Site | Effect | Consequence on Reactivity |
|---|---|---|
| Ester Carbonyl Carbon | Increased positive charge (electrophilicity) | Faster rate of nucleophilic acyl substitution |
| β-Carbon of Crotonate | Increased positive charge (electrophilicity) | Enhanced reactivity as a Michael acceptor |
| 2,2,2-Trifluoroethoxide | Stabilized negative charge | Improved leaving group ability |
| Enolate Intermediate (in conjugate additions) | Stabilization of negative charge | Influences reaction thermodynamics and selectivity |
Electron-Withdrawing Inductive Effects on Reaction Centers
The reactivity of this compound is significantly influenced by the powerful electron-withdrawing nature of the 2,2,2-trifluoroethyl group (-CH₂CF₃). The three fluorine atoms, being the most electronegative elements, exert a strong negative inductive effect (-I) on the ethyl group. This effect is transmitted through the sigma bonds to the adjacent ester oxygen atom and subsequently to the crotonate moiety.
The trifluoromethyl (-CF₃) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property arises from the high electronegativity of fluorine atoms (Pauling scale value of 4.0), which polarizes the C-F bonds, inducing a partial positive charge (δ+) on the carbon atom of the CF₃ group and the adjacent methylene (B1212753) (-CH₂-) carbon. masterorganicchemistry.com This strong inductive pull of electrons away from the ester functional group has several key consequences for the molecule's reaction centers:
Carbonyl Carbon: The electron density at the carbonyl carbon of the ester is reduced, making it more electrophilic. This heightened electrophilicity increases its susceptibility to attack by nucleophiles.
α,β-Unsaturated System: The electron-withdrawing effect extends to the conjugated π-system of the crotonate group (C=C-C=O). This deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition (Michael addition). researchgate.net The carbon-carbon double bond is rendered more electron-deficient, making the β-carbon a prime target for nucleophiles. researchgate.net
Acidity of α-Protons: While the primary inductive effect is on the ester group, it can also slightly influence the acidity of the protons on the methyl group (γ-protons) of the crotonate moiety, although this effect is weaker due to the distance from the trifluoroethyl group.
In essence, the trifluoroethyl group functions as a strong deactivating group for electrophilic reactions on the π-system while simultaneously activating the molecule for nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.orgasteriskclasses.com This dual effect is a direct consequence of the inductive electron withdrawal, which polarizes the entire molecule and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
Stabilization of Reaction Intermediates and Transition States
The strong inductive effect of the 2,2,2-trifluoroethyl group plays a critical role in stabilizing certain reaction intermediates and transition states, while destabilizing others. This influence is crucial in dictating the pathways and rates of reactions involving this compound.
Stabilization of Anionic Intermediates/Transition States: In reactions involving the formation of a negative charge, the trifluoroethyl group provides significant stabilization. For instance, during a nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate with a negative charge on the oxygen atom is stabilized by the electron-withdrawing ester substituent. Similarly, in a Michael addition reaction, the resulting enolate intermediate is stabilized. This stabilization of negatively charged transition states can accelerate reaction rates, as observed in the SN2 reaction of a related allylic system where a CF₃ group increased the reaction rate compared to a CH₃ group. beilstein-journals.org
Destabilization of Cationic Intermediates: Conversely, the trifluoroethyl group strongly destabilizes any adjacent carbocationic intermediates. beilstein-journals.org The electron-withdrawing nature of the group would intensify the positive charge of a carbocation, making its formation highly unfavorable. This effect is so pronounced that α-(trifluoromethyl) substituted carbocations are considered highly destabilized and electron-deficient. beilstein-journals.org This destabilization significantly retards reactions that proceed through cationic intermediates, such as SN1-type mechanisms. For example, the solvolysis of an allylic system was profoundly retarded (by a factor of 5.4 × 10⁵) when a methyl group was replaced by a trifluoromethyl group. beilstein-journals.org In the context of this compound, this means that reactions involving protonation of the carbonyl oxygen or the double bond, leading to a cationic intermediate, would be less favorable compared to its non-fluorinated counterparts.
This differential stabilization is a key determinant of the compound's reactivity, favoring pathways that involve anionic or electron-rich transition states over those that require the formation of electron-deficient cationic centers.
C-F Bond Activation and Functionalization in Related Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. mdpi.comresearchgate.net However, recent advancements have demonstrated that under specific conditions, the C-F bonds in trifluoromethyl groups and other fluoroalkyl systems can be activated and functionalized. While direct C-F activation on this compound is not widely reported, studies on related trifluoroethyl and trifluoromethyl-containing compounds provide insight into potential reaction pathways.
Methods for C-F bond activation often rely on transition metal catalysis or photoredox catalysis. researchgate.netorganic-chemistry.org For example, a method for the hydrodefluorination of trifluoroacetic esters to yield difluorinated products has been developed using visible light irradiation and a triazinane-derived radical. organic-chemistry.org This process involves a single electron reduction coupled with fluoride (B91410) transfer, demonstrating that the C-F bond can be cleaved under mild, metal-free conditions. organic-chemistry.org
In other systems, transition metals like nickel and palladium have been employed to catalyze cross-coupling reactions involving the cleavage of C-F bonds. mdpi.com Nickel(0) complexes, for instance, have been shown to mediate the defluoro-silylation of fluoro-aromatics. mdpi.com The activation of aliphatic C-F bonds has also been achieved using cobalt catalysts for cross-coupling with Grignard reagents. mdpi.com
A key strategy for activating the robust C-F bond involves weakening it through interaction with other elements. For instance, intramolecular interactions, such as those involving lithium or silicon, can facilitate C-F cleavage. mdpi.comtcichemicals.com These studies on related fluorinated esters and aromatic compounds highlight that while the CF₃ group in this compound is generally robust, its C-F bonds are not entirely inert and could potentially be functionalized using targeted catalytic systems. mdpi.comorganic-chemistry.org
Atmospheric Chemistry and Environmental Fate
The presence of the volatile organic compound (VOC) this compound in the atmosphere means its persistence and degradation are governed by atmospheric chemical processes. The primary daytime degradation pathway for such compounds is reaction with hydroxyl (OH) radicals, while reactions with chlorine (Cl) atoms can also be significant in marine or coastal areas. bioline.org.brresearchgate.net
Kinetic and Mechanistic Investigations of Gas-Phase Oxidation by Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)
Experimental and computational studies on 2,2,2-trifluoroethyl acrylate (TFEA), a structurally similar compound, provide valuable insights into the atmospheric reactivity of this compound. For TFEA, the reaction is initiated by the addition of the OH radical or Cl atom to the C=C double bond. nih.gov
Kinetic studies on TFEA were conducted using the relative rate method over a range of temperatures. nih.gov The rate coefficients determined for the reactions of TFEA with OH radicals and Cl atoms at 298 K are:
k(OH + TFEA) = (1.41 ± 0.31) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov
k(Cl + TFEA) = (2.37 ± 0.50) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov
For comparison, studies on non-fluorinated crotonates and other related esters show similar reactivity patterns, where the reaction with Cl atoms is significantly faster than with OH radicals. researchgate.netgoogle.es The negative temperature dependence observed for these reactions indicates that the dominant mechanism is the addition of the radical to the double bond, proceeding through the formation of a reversible adduct. researchgate.netnih.gov
The atmospheric lifetime (τ) of a compound with respect to its reaction with an oxidant (X, where X = OH or Cl) can be estimated using the formula: τ = 1 / (kₓ [X]), where kₓ is the reaction rate coefficient and [X] is the average atmospheric concentration of the oxidant. Based on the kinetic data for the analogue TFEA, the atmospheric lifetime of this compound is expected to be short, on the order of hours to days, indicating it will be removed relatively quickly from the troposphere.
Interactive Table: Comparative Rate Coefficients (at 298 K) and Atmospheric Lifetimes
| Compound | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |
| 2,2,2-Trifluoroethyl Acrylate | OH | (1.41 ± 0.31) × 10⁻¹¹ | ~0.8 days | nih.gov |
| 2,2,2-Trifluoroethyl Acrylate | Cl | (2.37 ± 0.50) × 10⁻¹⁰ | ~13.1 days | nih.gov |
| 2,2,2-Trifluoroethyl Methacrylate (B99206) | OH | (2.81 ± 0.54) × 10⁻¹¹ | ~0.4 days | nih.gov |
| 2,2,2-Trifluoroethyl Methacrylate | Cl | (1.91 ± 0.44) × 10⁻¹⁰ | ~16.3 days | nih.gov |
| Methyl Crotonate | OH | (4.00 ± 0.90) × 10⁻¹¹ | ~0.3 days | researchgate.net |
| Methyl Crotonate | Cl | (2.04 ± 0.56) × 10⁻¹⁰ | ~15.3 days | researchgate.net |
| Ethyl Crotonate | OH | (4.80 ± 1.10) × 10⁻¹¹ | ~0.2 days | researchgate.net |
| Ethyl Crotonate | Cl | (2.48 ± 0.71) × 10⁻¹⁰ | ~12.5 days | researchgate.net |
| 2,2,2-Trifluoroethyl Butyrate | Cl | (4.54 ± 2.87) × 10⁻¹¹ | ~70.7 days | nih.gov |
Assumed average global concentrations: [OH] = 2.0 × 10⁶ molecules cm⁻³; [Cl] = 1.0 × 10³ molecules cm⁻³.
Assessment of Photochemical Degradation Pathways
Photochemical degradation involves the breakdown of molecules by absorbing light energy, either directly (direct photolysis) or through reactions with photochemically generated species (indirect photolysis). For compounds like this compound, which contain a chromophore (the α,β-unsaturated carbonyl system), direct photolysis is a potential degradation pathway, although its significance depends on the overlap between the compound's absorption spectrum and the solar spectrum at tropospheric altitudes.
The primary photochemical degradation pathway, however, is indirect photolysis initiated by reactions with OH radicals and Cl atoms, as discussed previously. nih.govchalmers.sersc.org The degradation mechanism following radical addition to the double bond is complex. For the OH-initiated oxidation of the analogue TFEA, the proposed mechanism involves the formation of a fluoroalkyl radical. nih.gov This radical then reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals (RO₂) lead to the formation of alkoxy radicals (RO).
These alkoxy radicals can then undergo further reactions, such as decomposition or isomerization, ultimately leading to the formation of smaller, more oxidized products. rsc.org For fluorinated esters, the degradation can produce compounds like trifluoroacetic acid (TFA), carbonyl fluoride, and other smaller oxygenated species. nih.gov The ultimate fate of the fluorinated portion of the molecule is of environmental interest, as some degradation products, like TFA, are highly persistent in the environment. rsc.org
Polymerization Science of 2,2,2 Trifluoroethyl Crotonate
Polymerization Methods and Mechanisms
The polymerization of 2,2,2-Trifluoroethyl crotonate and its analogs is approached through several distinct methods, each offering unique control over the polymerization process and the final polymer's properties. These methods range from traditional free-radical polymerization to more advanced controlled radical and ionic techniques.
Radical Homopolymerization and Copolymerization Kinetics with Various Initiators
Historically, the radical polymerization of crotonate esters has been considered challenging, with many common initiators like azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO) proving ineffective for homopolymerization. google.comnih.gov However, these monomers can undergo copolymerization with other vinyl monomers. nih.gov The introduction of a trifluoroethyl group can influence the reactivity of the monomer in radical systems. While specific kinetic data for the homopolymerization of this compound is not extensively detailed in readily available literature, the principles of radical polymerization suggest that the initiator plays a crucial role. Initiators for radical polymerization are typically chosen based on their decomposition temperature and the solvent used. rsc.org For fluorinated acrylates, which are structurally related, radical polymerization can be carried out using various methods, including bulk, solution, suspension, or emulsion polymerization. mdpi.comgoogle.com
Anionic Polymerization for Poly(fluoroalkyl acrylates) and Analogues
Anionic polymerization presents a viable pathway for the polymerization of fluoroalkyl acrylates and methacrylates. The presence of electron-withdrawing fluoroalkyl groups enhances the reactivity of the vinyl group towards anionic initiators. rsc.org This allows for polymerization using relatively weak initiators, which can minimize side reactions. rsc.org For instance, anionic polymerization of fluoroalkyl methacrylates has been successfully carried out using initiators like 1,1-diphenylhexyllithium and disodium (B8443419) salt of living α-methylstyrene oligomer, yielding polymers with high conversions. researchgate.net
The mechanism involves the initiation of the monomer by a carbanion, followed by the propagation of the anionic chain end. The strong electron-withdrawing nature of the trifluoroethyl group in this compound would make the β-carbon of the double bond more susceptible to nucleophilic attack by the initiator. Living anionic polymerization of some fluoroalkyl methacrylates has been achieved, offering a route to well-defined block copolymers. rsc.org
Group Transfer Polymerization (GTP) for Crotonate Esters
Group Transfer Polymerization (GTP) has emerged as a powerful technique for the controlled polymerization of α,β-unsaturated esters, including crotonates. researchgate.net This method utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or Lewis acid catalyst. researchgate.netmdpi.com For alkyl crotonates, GTP has been shown to produce polymers with narrow molecular weight distributions and in high yields. researchgate.net Organic superacids have been used as catalysts in the GTP of various alkyl crotonates, leading to poly(alkyl crotonate)s with good thermal stability. researchgate.net
The mechanism of GTP involves the transfer of the silyl group from the initiator to the incoming monomer, regenerating a new silyl ketene acetal at the growing chain end. This "living" characteristic allows for the synthesis of block copolymers and polymers with controlled architectures. mdpi.com The choice of catalyst and initiator is critical in controlling the stereochemistry of the resulting polymer. researchgate.net Kinetic modeling of the GTP of alkyl crotonates has been employed to understand the polymerization mechanism and the influence of reaction conditions on termination reactions. rsc.org
Controlled Radical Polymerization (CRP) Techniques (e.g., ATRP, RAFT) for Controlled Architectures
Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer excellent control over the polymerization of a wide range of monomers, including those with functional groups. tcichemicals.comnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block and star polymers. tcichemicals.com
ATRP utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination reactions. This technique has been successfully applied to the polymerization of fluorinated methacrylates, yielding well-defined polymers. osti.gov
RAFT polymerization employs a chain transfer agent (a dithio compound) to mediate the polymerization via a reversible chain transfer process. sigmaaldrich.com This method is known for its tolerance to a wide variety of functional groups and reaction conditions. sigmaaldrich.com The RAFT polymerization of a related monomer, 2,2,2-trifluoroethyl α-fluoroacrylate, has been demonstrated under both thermal and photo-initiated conditions, resulting in polymers with low dispersities and controlled molar masses. rsc.org These CRP techniques provide powerful tools for designing and synthesizing well-defined polymers based on this compound for advanced applications.
Macromolecular Architecture and Properties
The ability to control the macromolecular architecture, specifically the molecular weight and its distribution, is a cornerstone of modern polymer synthesis. This control directly influences the final material's physical and mechanical properties.
Control of Molecular Weight and Polydispersity Index in Polymerization
The control over molecular weight (MW) and Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution, is a key advantage of living and controlled polymerization techniques. mdpi.com
In Group Transfer Polymerization (GTP) of alkyl crotonates, the use of specific initiator and catalyst systems allows for the synthesis of polymers with narrow molecular weight distributions, indicated by PDI values as low as 1.14. researchgate.net The molecular weight can be controlled by adjusting the monomer-to-initiator ratio. mdpi.com
Controlled Radical Polymerization (CRP) methods like ATRP and RAFT are particularly adept at producing polymers with well-defined molecular weights and low PDIs (typically below 1.2). core.ac.ukmdpi.com In RAFT polymerization, for example, the molecular weight of the resulting polymer can be predicted based on the concentrations of the monomer, initiator, and RAFT agent. sigmaaldrich.com The linear increase of molecular weight with monomer conversion is a characteristic feature of a controlled polymerization process. rsc.org Similarly, in ATRP, the degree of polymerization can be predetermined by the initial ratio of monomer to initiator.
The ability to finely tune these macromolecular parameters is crucial for tailoring the properties of poly(this compound) for specific applications, where consistent and predictable material performance is required.
Below is a table summarizing the control of molecular weight and PDI for related monomers using different polymerization techniques.
| Polymerization Technique | Monomer System | Initiator/Catalyst System | Controlled Parameters | PDI | Reference |
| Group Transfer Polymerization | Alkyl Crotonates | Organic Superacid / Silyl Ketene Acetal | Molecular Weight | ~1.14 | researchgate.net |
| RAFT Polymerization | 2,2,2-Trifluoroethyl α-fluoroacrylate | CTA / Photo-irradiation | Molar Mass vs. Conversion | < 1.10 | rsc.org |
| ATRP | Fluorinated Methacrylates | Copper-based catalyst | Molecular Weight | < 1.20 | core.ac.ukmdpi.com |
| Anionic Polymerization | Fluoroalkyl Methacrylates | 1,1-diphenylhexyllithium/LiCl | Molecular Weight | Narrow | rsc.org |
Stereoregularity and Tacticity Control in Poly(this compound)
The stereochemistry of a polymer, or its tacticity, is a critical factor that dictates its physical and mechanical properties. Tacticity describes the spatial arrangement of the monomer units along the polymer chain and can be categorized as isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement of substituents). rsc.org For polymers derived from crotonates, which are 1,2-disubstituted ethylenes, the control of stereoregularity presents a significant synthetic challenge due to steric hindrance.
Generally, the polymerization of alkyl crotonates is known to be challenging via conventional radical polymerization. nih.gov Anionic polymerization and group-transfer polymerization (GTP) have shown more promise in achieving controlled polymerization and influencing tacticity for related crotonate esters. nih.gov
For instance, in the group-transfer polymerization of poly(ethyl crotonate), the disyndiotacticity was significantly enhanced by using silicon Lewis acid catalysts with bulky silyl moieties and by conducting the polymerization at low temperatures. nih.gov This suggests that a similar approach for this compound, employing sterically demanding catalysts and initiators at reduced temperatures, could favor the formation of a stereoregular polymer. The bulky and highly electronegative trifluoroethyl group would likely play a significant role in directing the stereochemistry of the polymerization.
Anionic polymerization, initiated by organometallic compounds like alkyllithiums, is another powerful method for controlling polymer architecture. icmab.es The choice of solvent and counterion can profoundly influence the stereochemistry of the resulting polymer. vulcanchem.com For poly(tert-butyl crotonate), the use of different initiators such as lithium naphthalene (B1677914) or phenylmagnesium bromide has been shown to yield polymers with varying degrees of crystallinity, indicating different levels of stereoregularity. It is plausible that similar strategies could be applied to the anionic polymerization of this compound to control its tacticity.
Thermal Stability and Glass Transition Behavior of Poly(this compound) and Copolymers
The thermal properties of a polymer, including its thermal stability and glass transition temperature (T_g), are crucial for its application. The T_g is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The incorporation of fluorine atoms into a polymer backbone generally enhances its thermal stability. researchgate.net This is attributed to the high bond energy of the C-F bond. Therefore, poly(this compound) is expected to exhibit good thermal stability. Studies on other poly(alkyl crotonate)s have shown that they possess higher thermal stability compared to their poly(alkyl methacrylate) counterparts. nih.gov For example, the 5% weight loss temperature (T_d5) for poly(methyl crotonate) is reported to be 359 °C. nih.gov
The glass transition temperature is influenced by factors such as chain flexibility, intermolecular forces, and the bulkiness of the side groups. The rigid backbone of polycrotonates, due to the α- and β-substituents, generally leads to higher T_g values. nih.gov For comparison, the T_g of poly(methyl crotonate) is 122 °C. nih.gov The bulky trifluoroethyl group in poly(this compound) would likely further restrict chain mobility, potentially leading to an even higher T_g.
Furthermore, tacticity has a significant impact on thermal properties. A higher degree of stereoregularity, particularly syndiotacticity, can lead to a more ordered chain packing, resulting in increased crystallinity and a higher T_g. nih.gov For poly(ethyl crotonate), a highly disyndiotactic sample (92%) exhibited a T_g of 201 °C, whereas a less tactic sample (53% disyndiotacticity) had a T_g of 82 °C. nih.gov
Below is a table summarizing the thermal properties of related polycrotonates, which can serve as a reference for the expected properties of poly(this compound).
Table 1: Thermal Properties of Various Poly(alkyl crotonate)s
| Polymer | Tacticity | Glass Transition Temperature (T_g) | 5% Weight Loss Temperature (T_d5) |
| Poly(methyl crotonate) | - | 122 °C nih.gov | 359 °C nih.gov |
| Poly(ethyl crotonate) | 92% disyndiotactic | 201 °C nih.gov | - |
| Poly(ethyl crotonate) | 53% disyndiotactic | 82 °C nih.gov | - |
Research Applications of 2,2,2 Trifluoroethyl Crotonate and Its Polymerized Forms
Advanced Synthetic Intermediates in Organic Chemistry
In the realm of synthetic organic chemistry, 2,2,2-trifluoroethyl crotonate is a valuable intermediate, primarily utilized for its electrophilic nature in addition reactions and its potential participation in more complex catalytic cycles.
This compound is an effective Michael acceptor, making it a key starting material for the synthesis of various fluorinated compounds. Its reactivity is harnessed to introduce the trifluoroethoxycarbonylpropyl moiety into a wide range of molecular architectures. One of the most significant applications is in the synthesis of fluorinated β-amino acids and their derivatives. researchgate.netthieme-connect.com These compounds are of considerable interest in medicinal chemistry as they can enhance the proteolytic stability and modify the conformational properties of peptides. researchgate.net
The synthesis often involves a Michael-type addition of a nitrogen nucleophile to the carbon-carbon double bond of the crotonate. This method provides a direct route to β-amino acid precursors, which can be further elaborated into more complex structures. thieme-connect.com The trifluoroethyl ester group not only activates the alkene for nucleophilic attack but also imparts the desirable properties of the trifluoromethyl group to the final product. Beyond amino acids, this reactivity allows for the synthesis of a variety of fine chemicals where the introduction of a fluorinated alkyl chain is advantageous for applications in pharmaceuticals and agrochemicals. alfa-chemistry.com
Key Synthetic Transformations of this compound
| Reaction Type | Reactant/Reagent | Product Class | Significance |
|---|---|---|---|
| Michael Addition | Ammonia, Amines | Fluorinated β-Amino Acid Precursors | Access to building blocks for modified peptides and peptidomimetics. researchgate.netthieme-connect.com |
| Conjugate Addition | Organocuprates | γ-Trifluoromethylated Carbonyl Compounds | Formation of C-C bonds to create complex fluorinated skeletons. |
| Hydrolysis | Acid or Base | 4,4,4-Trifluorocrotonic Acid | Intermediate for further functionalization or derivatization. |
While direct cross-coupling reactions with the ester moiety of this compound are less common, the principles of metal-catalyzed reactions involving similar fluorinated substrates highlight its potential. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn For instance, palladium-catalyzed cross-coupling of 2,2,2-trifluoroethyl iodide with organoboronic acids has been developed for the synthesis of (2,2,2-trifluoroethyl)arenes, demonstrating the reactivity of the trifluoroethyl group in such catalytic cycles. cas.cn
Furthermore, annulation reactions, which form new rings, have been successfully performed using related fluorinated building blocks. Copper-mediated annulation of alkyl 3-aminoacrylates with aryldiazonium salts provides access to N2-aryl 1,2,3-triazole-carboxylates, which are valuable in medicinal chemistry. lookchem.com Given the structural similarities, this compound and its derivatives are promising substrates for developing novel metal-catalyzed annulation and cross-coupling methodologies to create complex heterocyclic and carbocyclic systems containing the trifluoroethyl group.
The synthesis of fluorinated amino acids is a cornerstone application of this compound's precursor function. researchgate.net Specifically, it is used to prepare β-amino acids containing a trifluoromethyl group. The general strategy involves the conjugate (Michael) addition of an amine or an amine equivalent to the α,β-unsaturated ester system of the crotonate. researchgate.netthieme-connect.com This reaction establishes the core structure of the β-amino acid.
These fluoroalkylated amino acids are then used as building blocks in peptide synthesis. acs.org Incorporating them into peptide chains can lead to several beneficial effects:
Increased Proteolytic Stability: The fluorine atoms can shield the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's biological lifetime. researchgate.net
Conformational Control: The bulky and electron-withdrawing nature of the trifluoromethyl group can influence the secondary structure (e.g., helices, sheets) of the peptide, which can fine-tune its binding affinity to biological receptors. acs.org
Enhanced Lipophilicity: The trifluoroethyl group can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes. acs.org
These modified peptides, or peptide mimetics, are crucial in drug discovery for developing more potent and stable therapeutic agents. researchgate.netnih.gov
Applications in Metal-Catalyzed Cross-Coupling and Annulation Reactions
Development of Next-Generation Functional Materials
The polymerization of this compound and its incorporation into copolymers leads to the creation of advanced materials with unique surface and electronic properties, driven by the presence of the trifluoroethyl group.
Polymers containing fluorinated side chains are well-known for their low surface energy, which translates to excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. wikipedia.orgresearchgate.net Polymerizing this compound, or more commonly, the structurally similar 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) and 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), is a key strategy for producing these functional surfaces. mdpi.compolysciences.com
When these monomers are polymerized, the resulting polymer chains are decorated with trifluoroethyl groups. These groups tend to migrate to the polymer-air interface, creating a dense, low-energy surface. This fluorinated surface effectively repels both water and oils, making the materials ideal for a variety of applications:
Protective Coatings: Used on textiles, electronics, and architectural surfaces to provide stain resistance and protection from environmental damage. google.com
Anti-Fouling Surfaces: Applied to ship hulls and medical devices to prevent the adhesion of organisms like barnacles and bacteria. researchgate.netpolysciences.com
Moisture Barriers: Employed in packaging and electronic encapsulants to protect sensitive components from water.
Copolymerization of fluorinated monomers like this compound with other monomers (e.g., acrylates, styrenes) allows for the precise tuning of the material's properties, balancing repellency with other characteristics like flexibility, adhesion, and cost. google.com
Properties of Polymers Derived from Trifluoroethyl Monomers
| Polymer Type | Key Property | Primary Application | Relevant Finding |
|---|---|---|---|
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | Hydrophobicity, Low Surface Energy | Dispersants, Coatings | PTFEMA block copolymers are effective dispersants for materials like graphene. mdpi.com |
| Fluorinated Polyurethanes (FPUs) | Water/Oil Repellency, Weather Resistance | Anti-fouling Coatings | FPUs with fluorinated side chains show excellent antifouling and waterproofing properties. researchgate.net |
| Fluorinated Acrylate Copolymers | Oil/Water Repellency, Dry Soil Resistance | Textile Treatments | Copolymers containing fluorinated acrylate units render fabrics oil and water-repellent. google.com |
The unique electronic properties and chemical resistance imparted by fluorine make polymers derived from monomers like this compound suitable for applications in the electronics industry. alfa-chemistry.com One of the most critical areas is in the formulation of photoresists (or simply "resists") for microlithography. google.com
Photoresists are light-sensitive materials used to pattern semiconductor wafers. During the manufacturing of microchips, a layer of resist is applied to a wafer, exposed to a pattern of light (often deep ultraviolet, DUV, or extreme ultraviolet, EUV), and then developed to create the intricate circuits. Polymers containing fluorine, such as those derived from fluorinated crotonates or methacrylates, are investigated for advanced resist formulations due to several advantages:
High Transparency to UV Light: Fluorinated polymers can be more transparent to the short wavelengths of light used in modern lithography, allowing for sharper and more precise patterning.
Etch Resistance: The strong carbon-fluorine bond can provide enhanced resistance to the plasma etching processes used to transfer the pattern to the underlying wafer. allresist.com
Controlled Solubility: The polarity and solubility of the polymer can be fine-tuned by adjusting the fluorine content, which is critical for the developing process. google.comepo.org
Beyond resists, the low dielectric constant and high thermal stability of fluorinated polymers make them candidates for use as interlayer dielectrics and in other components for optoelectronic devices. polysciences.comresearchgate.net
Biomaterials Research (e.g., for improved material properties, not direct biological administration)
Following a comprehensive review of available scientific literature, no specific research detailing the application of this compound or its polymerized forms in biomaterials research for the improvement of material properties could be located.
While the broader category of fluorinated polymers is well-represented in biomaterials science, with research highlighting their advantageous properties, specific data for the requested compound is not present in the surveyed sources. Fluorinated polymers, in general, are investigated for biomaterial applications due to a range of desirable characteristics. numberanalytics.commdpi.com These often include:
High Thermal Stability: The strength of the carbon-fluorine bond contributes to the polymer's ability to withstand temperature variations. numberanalytics.commdpi.com
Chemical Resistance: Fluoropolymers are known for their inertness and resistance to chemical degradation. mdpi.com
Low Surface Energy: This property can lead to hydrophobic (water-repellent) and lipophobic (oil-repellent) surfaces, which is often explored for creating anti-fouling or non-stick biomaterials. numberanalytics.com
Biocompatibility: Many fluorinated polymers exhibit good compatibility with biological systems. nih.gov
Research into other, structurally related polymers offers some insight into the potential properties that might be sought. For instance, studies on various poly(alkyl crotonate)s (though not the trifluoroethyl variant) have noted their high thermal stability. researchgate.net Similarly, the related polymer poly(2,2,2-trifluoroethyl methacrylate) is recognized for properties like biocompatibility, high thermal stability, and low surface energy, making it a candidate for applications in medical devices and coatings. mdpi.com
However, without direct studies on this compound and its polymers, any discussion of their specific impact on biomaterial properties would be speculative. The unique combination of the crotonate backbone with the trifluoroethyl ester group would result in distinct material characteristics that cannot be accurately extrapolated from related but different chemical structures.
No data tables or detailed research findings specific to this compound in biomaterials research are available at this time.
Future Research Directions and Emerging Trends
Sustainable Synthesis Routes and Green Chemistry Approaches
The chemical industry's growing emphasis on sustainability is driving research into greener methods for producing specialty chemicals like 2,2,2-trifluoroethyl crotonate. ifrafragrance.orgmdpi.com Future research will likely focus on developing eco-friendly synthesis protocols that minimize waste, reduce energy consumption, and utilize renewable resources. reagent.co.uk
Key areas of exploration include:
Renewable Feedstocks: Investigating the use of bio-based resources for the production of both the crotonic acid and 2,2,2-trifluoroethanol (B45653) precursors is a primary goal. nih.govacs.org For instance, crotonic acid can be derived from the thermal degradation of poly(3-hydroxybutyrate), a biopolymer produced by bacteria. acs.org
Catalytic Efficiency: The development of highly efficient and recyclable catalysts is crucial for sustainable synthesis. ifrafragrance.orgcdnsciencepub.com Research into solid acid catalysts, enzymes, and other heterogeneous catalysts could lead to processes with improved atom economy and reduced downstream processing. cdnsciencepub.com
Solvent-Free and Alternative Solvents: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids is a significant trend. cdnsciencepub.comscribd.comrsc.org
Energy Efficiency: Exploring energy-efficient activation methods such as microwave irradiation or high-pressure synthesis can potentially reduce reaction times and energy consumption compared to conventional heating. researchgate.net
| Parameter | Conventional Synthesis | Emerging Green Approaches |
|---|---|---|
| Feedstock | Petroleum-based | Bio-based (e.g., from poly(3-hydroxybutyrate)) nih.govacs.org |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, enzymes, recyclable catalysts cdnsciencepub.com |
| Solvent | Volatile organic solvents (e.g., toluene) cdnsciencepub.com | Solvent-free, water, ionic liquids cdnsciencepub.comscribd.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, high pressure researchgate.net |
| Waste Generation | Higher, with difficult catalyst recovery | Minimized, with easier catalyst recycling ifrafragrance.orgcdnsciencepub.com |
Development of Novel Catalytic Systems for Efficient Transformations
The efficiency and selectivity of chemical transformations involving this compound are highly dependent on the catalytic system employed. Future research will focus on designing novel catalysts that can control the reactivity of the crotonate's conjugated system and facilitate a wider range of chemical modifications.
Promising areas of catalyst development include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound is a significant area of interest. This would enable the synthesis of optically active compounds with potential applications in pharmaceuticals and agrochemicals.
Organocatalysis: Metal-free organocatalysts offer a sustainable alternative to traditional metal-based catalysts. rsc.org Research into novel Brønsted and Lewis acid organocatalysts could lead to more efficient and selective reactions, such as conjugate additions. nih.gov
Nanocatalysts: Nanomaterials, including magnetic nanoparticles, offer high surface area and easy separation, making them attractive as catalyst supports. scielo.org.za The development of nanocatalysts for the synthesis and modification of fluorinated esters is an emerging field.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing by enabling continuous, safe, and efficient production. doaj.orggoogle.comnclinnovations.org The integration of these technologies for the synthesis and transformation of this compound is a key future trend.
Key advantages and research directions include:
Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of potentially exothermic reactions. doaj.org
Increased Efficiency and Yield: Continuous processing can lead to higher yields and purity compared to batch processes, with reduced reaction times. google.comnclinnovations.org
Automated Optimization: Automated systems can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis of this compound and its derivatives. capes.gov.brosti.gov
On-Demand Production: Flow chemistry enables the on-demand synthesis of specific quantities of the compound, reducing the need for large-scale storage.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Type | Discontinuous | Continuous google.comnclinnovations.org |
| Heat & Mass Transfer | Limited | Excellent doaj.org |
| Reaction Time | Often longer | Significantly reduced nclinnovations.org |
| Safety | Potential for thermal runaway | Inherently safer doaj.org |
| Scalability | Challenging | More straightforward |
Exploration of Novel Polymer Architectures and Self-Assembly
The presence of the trifluoroethyl group makes this compound an attractive monomer for the synthesis of fluorinated polymers with unique properties. academie-sciences.frnih.govrsc.org Future research will explore the creation of novel polymer architectures and investigate their self-assembly behavior. rsc.org
Emerging trends in this area include:
Controlled Polymerization Techniques: The use of controlled radical polymerization methods, such as RAFT (Reversible Addition-Fragmentation chain Transfer) and GTP (Group-Transfer Polymerization), will allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. researchgate.netnih.gov
Block Copolymers: The synthesis of block copolymers containing segments of poly(this compound) and other monomers can lead to materials with tunable properties and self-assembly behaviors in solution and in the solid state. rsc.org
Stimuli-Responsive Polymers: Incorporating this compound into polymers that respond to external stimuli, such as temperature or pH, could lead to applications in drug delivery, sensors, and smart coatings. rsc.org
Degradable Polymers: The copolymerization of this compound with monomers that introduce degradable linkages into the polymer backbone is a promising strategy for developing more sustainable materials. nih.gov
Computational Design and Prediction of Novel Properties and Reactivity Profiles
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and understanding chemical reactivity. nih.govmdpi.com For this compound, computational methods will play a crucial role in predicting its properties and guiding the design of new experiments.
Key areas for computational investigation include:
Reactivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reactivity of this compound in various chemical reactions, helping to elucidate reaction mechanisms and predict product distributions. nih.govnih.gov
Property Prediction: Computational tools can be employed to predict the physical and chemical properties of polymers derived from this compound, such as their thermal stability, solubility, and mechanical properties. researchgate.net
Catalyst Design: Molecular modeling can aid in the rational design of new catalysts by simulating the interaction between the catalyst and the substrate, thereby identifying features that can enhance catalytic activity and selectivity.
Polymer Morphology Simulation: Coarse-grained and all-atom molecular dynamics simulations can be used to predict the self-assembly behavior of polymers containing this compound, providing insights into the formation of different nanostructures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl crotonate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acid-catalyzed esterification of crotonic acid with 2,2,2-trifluoroethanol. Key parameters include:
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (commonly used for esterification of trifluoroethyl esters ).
- Solvent : Toluene or dichloromethane to azeotropically remove water and drive equilibrium .
- Temperature : 80–110°C under reflux, monitored by TLC or GC-MS for reaction completion.
- Yield optimization : Excess trifluoroethanol (1.5–2.0 eq.) improves conversion, with typical yields of 65–85% .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical workflow :
- NMR : and NMR to confirm ester linkage and absence of unreacted alcohol/acid (e.g., δ ~4.5–4.7 ppm for -OCHCF and δ ~-75 ppm for CF ).
- IR spectroscopy : C=O stretch at ~1720 cm and C-O-C stretch at ~1200 cm .
- GC-MS : Retention time and fragmentation patterns compared to commercial crotonate esters (e.g., ethyl crotonate ).
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, THF) and partially soluble in alcohols. Limited solubility in water due to trifluoroethyl group .
- Stability : Hydrolysis-prone under basic conditions. Store in anhydrous environments at 2–8°C with molecular sieves to prevent decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence the reactivity of the crotonate moiety in Diels-Alder or Michael addition reactions?
- Mechanistic insight : The CF group increases electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic attack. Kinetic studies using substituted dienophiles show a 3–5x rate enhancement compared to ethyl crotonate .
- Experimental design : Use competitive reactions with ethyl crotonate and monitor progress via NMR to quantify regioselectivity .
Q. What strategies mitigate side reactions (e.g., oligomerization) during radical polymerization of this compound?
- Controlled conditions :
- Initiators : Low-temperature AIBN or photoinitiators to limit chain transfer.
- Solvent : Bulk polymerization or non-polar solvents (e.g., benzene) to reduce branching .
- Additives : Chain regulators (e.g., thiols) or inhibitors (TEMPO) to control molecular weight distribution .
Q. How can computational modeling (DFT, MD) predict the compound’s behavior in catalytic systems?
- Protocol :
- DFT : Calculate LUMO energy of the crotonate to predict nucleophilic attack sites (e.g., Gaussian09 with B3LYP/6-31G* basis set ).
- MD simulations : Study solvent interactions and diffusion coefficients in polymer matrices (e.g., GROMACS with OPLS-AA force field ).
Data Contradictions and Resolution
Discrepancies in reported hydrolysis rates of trifluoroethyl esters under acidic vs. enzymatic conditions
- Conflict : Literature reports faster acidic hydrolysis for trifluoroethyl esters compared to ethyl analogs , but slower enzymatic cleavage due to steric hindrance .
- Resolution : Conduct pH-dependent kinetic assays (e.g., HPLC monitoring) and compare with lipase/esterase activity assays. Confirm steric effects via X-ray crystallography of enzyme-substrate complexes .
Applications in Pharmaceutical Research
Q. Can this compound serve as a prodrug moiety for masked carboxylic acid delivery?
- Case study : Trifluoroethyl esters show enhanced membrane permeability and slower hydrolysis in vivo compared to methyl/ethyl esters. Test in vitro release profiles (e.g., plasma esterase incubation + LC-MS quantification ).
Safety and Handling
Q. What PPE and waste disposal protocols are recommended for this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
